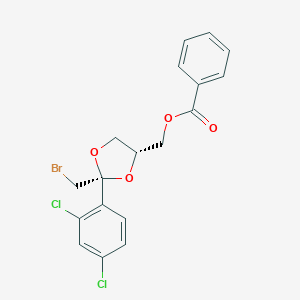

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

Description

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (CAS: 61397-56-6) is a brominated dioxolane derivative with the molecular formula C₁₈H₁₅BrCl₂O₄ and a molecular weight of 446.12 g/mol. It is a white crystalline solid with a melting point of 116–117°C (ethanol solvent) and a predicted boiling point of 517.0±50.0°C . The compound exhibits low water solubility (12 μg/L at 20°C) but slight solubility in chloroform and methanol. It is stored at -20°C under an inert atmosphere to maintain stability .

This compound serves as a critical intermediate in synthesizing azole-class antifungals, including Itraconazole and Ketoconazole . Its structure features a 1,3-dioxolane core with a bromomethyl group and a 2,4-dichlorophenyl substituent, enabling nucleophilic substitution reactions during drug synthesis. The benzoate ester enhances lipophilicity, aiding in purification and handling .

Properties

IUPAC Name |

[(2R,4R)-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrCl2O4/c19-11-18(15-7-6-13(20)8-16(15)21)24-10-14(25-18)9-23-17(22)12-4-2-1-3-5-12/h1-8,14H,9-11H2/t14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUPOIXSQGXRGF-KSSFIOAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@@](O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)COC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrCl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976954 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, benzoate, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61397-56-6 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, 4-benzoate, (2R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61397-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-(bromomethyl)-2-(2,4-dichlorophenyl)-, benzoate, (2R,4R)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Agricultural Chemistry

Development of Pesticides and Herbicides:

cis-DBB plays a significant role in agricultural chemistry by serving as a building block for the development of pesticides and herbicides. Its application in this field aims to provide effective pest control solutions while minimizing environmental impact .

Material Science

Polymer Formulations:

In material science, cis-DBB is incorporated into polymer formulations to enhance the durability and performance of materials used in coatings and adhesives. This application underscores its versatility beyond traditional chemical synthesis .

Biochemistry

Biochemical Assays:

The compound is also employed in biochemical assays to study enzyme interactions and metabolic pathways. This application is crucial for understanding various biochemical processes and developing new therapeutic strategies .

Environmental Science

Pollutant Degradation Studies:

cis-DBB contributes to environmental science by playing a role in studies assessing the degradation of pollutants. This application is vital for developing remediation strategies that can help mitigate environmental contamination .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Intermediate in antifungal drug synthesis (e.g., ketoconazole, itraconazole) |

| Potential antifungal activity; interaction with cytochrome P450 enzymes | |

| Agricultural Chemistry | Development of pesticides and herbicides |

| Material Science | Incorporation into polymer formulations for enhanced durability |

| Biochemistry | Utilization in biochemical assays for enzyme interaction studies |

| Environmental Science | Role in studies on pollutant degradation and remediation strategies |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Role in Synthesis | Key Differences from Target Compound |

|---|---|---|---|---|---|

| cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | C₁₈H₁₅BrCl₂O₄ | 446.12 | 61397-56-6 | Intermediate for Itraconazole/Ketoconazole | Reference compound |

| cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol | C₁₄H₁₅Cl₂N₂O₃ | 342.19 | 61397-58-8 | Ketoconazole intermediate | Bromine replaced by imidazole; hydroxyl group |

| cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate | C₁₅H₁₆Cl₂N₃O₅S | 433.27 | 74855-91-7 | Itraconazole impurity (Imp. C(EP)) | Bromine replaced by triazole; methanesulfonate |

| cis-2-(2,4-Dichlorophenyl)-2-bromoethyl-4-hydroxymethyl-1,3-dioxolane | C₁₂H₁₂BrCl₂O₃ | 354.03 | Not available | Early-stage Ketoconazole intermediate | Ethyl bromide side chain; hydroxyl group |

Key Observations:

Functional Group Variations :

- The bromomethyl group in the target compound is replaced by imidazole or 1,2,4-triazole in downstream intermediates, enhancing antifungal activity via azole coordination to fungal cytochrome P450 .

- Methanesulfonate or tosylate esters (e.g., CAS 74855-91-7) improve leaving-group capacity during nucleophilic substitutions compared to benzoate .

Synthetic Utility: The target compound’s bromine atom facilitates alkylation reactions with azoles (e.g., 1,2,4-triazole), whereas analogues like cis-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS 61397-58-8) are further processed via hydrolysis or sulfonation .

Physicochemical Properties :

Key Findings:

- The target compound’s synthesis via bromination (65–70% yield) is more efficient than direct alkylation routes for triazole analogues (52–85% yields) .

- Methanesulfonyl chloride (MsCl) is preferred over benzoate for activating hydroxyl groups due to superior leaving-group properties in SN2 reactions .

Table 3: Stability and Handling Requirements

| Compound | Storage Conditions | Flammability | Key Hazards |

|---|---|---|---|

| cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate | -20°C under inert atmosphere | Non-flammable | Irritant (skin/eyes) |

| cis-2-(2,4-Dichlorophenyl)-2-(triazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulfonate | Room temperature (desiccated) | Non-flammable | Mutagenic potential (in vitro) |

| Ketoconazole intermediate (CAS 61397-58-8) | 2–8°C | Non-flammable | Hydrolyzes under acidic conditions |

Preparation Methods

Ketal Formation with Glycerol

2,4-Dichloroacetophenone reacts with glycerol under acidic conditions to form a ketal intermediate, (2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Compound III). This step typically employs sulfuric acid as a catalyst and requires refluxing in toluene for 8–12 hours. The reaction proceeds via nucleophilic addition of glycerol’s hydroxyl groups to the carbonyl carbon of the acetophenone, followed by dehydration.

Bromination to Introduce the Bromomethyl Group

Compound III undergoes bromination using liquid bromine in dichloromethane at 0–5°C to yield 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Compound IV). The bromination is highly regioselective, targeting the methyl group adjacent to the dioxolane oxygen.

Benzoylation for Hydroxyl Protection

Compound IV is treated with benzoyl chloride in the presence of pyridine to protect the primary hydroxyl group, forming a mixture of cis- and trans-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate (Compound V). The reaction occurs at 5°C to minimize side reactions, achieving approximately 85% conversion.

Separation of Cis and Trans Isomers

The final step involves chromatographic separation of the cis and trans isomers from Compound V. Column chromatography using silica gel and a chloroform-hexane-methanol (50:49:1) eluent yields cis-DBB with 40–45% recovery. The trans isomer is typically recycled or discarded, contributing to the method’s moderate overall yield.

Epimerization of Trans Isomer to Cis-DBB

A patent by CN1803791A (2005) describes an innovative epimerization strategy that converts the trans isomer of DBB into the desired cis form.

Hydrolysis of Trans-DBB

Trans-DBB undergoes hydrolysis in aqueous sodium hydroxide (60%) at 60°C to cleave the benzoate ester, yielding 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Compound VI). The reaction completes within 4 hours, with >90% conversion.

Reforming the Dioxolane Ring

Compound VI reacts with glycerol under acidic conditions to regenerate the dioxolane ring, producing a ketal intermediate (Compound IV). This step mirrors the traditional method but ensures stereochemical inversion at the C4 position, favoring cis configuration.

Re-Benzoylation and Purification

The ketal is re-benzoylated using benzoyl chloride, followed by chromatographic separation to isolate cis-DBB. This method achieves a 70–75% yield of cis-DBB from trans-DBB, significantly reducing waste compared to traditional synthesis.

Direct Benzoylation and Imidazole Incorporation

A modified approach from antimycotic imidazole research involves direct benzoylation of a brominated intermediate followed by imidazole coupling.

Bromination and Benzoylation in One Pot

2-(2,4-Dichlorophenyl)-1,3-dioxolane-4-methanol is brominated with N-bromosuccinimide (NBS) in carbon tetrachloride, followed by in-situ benzoylation with benzoyl chloride. This tandem reaction eliminates the need for intermediate isolation, achieving 65–70% yield.

Imidazole Coupling and Nitrate Formation

The brominated product reacts with imidazole in dry dimethylacetamide (DMA) under reflux, forming a nitrate salt after treatment with nitric acid. Crystallization from isopropanol-diethyl ether yields cis-DBB with 55% purity.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Synthesis | Ketal formation, bromination, benzoylation | 40–45% | Well-established protocol | Low yield due to isomer separation |

| Trans Isomer Epimerization | Hydrolysis, re-ketalization, benzoylation | 70–75% | High yield, reduces waste | Requires trans-DBB as starting material |

| Direct Benzoylation | One-pot bromination/benzoylation | 55–65% | Simplified process | Requires rigorous purification steps |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis of structurally similar dioxolane derivatives often involves nucleophilic substitution or esterification reactions. For example, phenacyl benzoate derivatives are synthesized via condensation of carboxylic acids with brominated precursors in dimethylformamide (DMF) using sodium carbonate as a base . For the target compound, a stepwise approach could include:

Formation of the dioxolane ring via acid-catalyzed cyclization of diols with ketones.

Bromination at the methyl position using N-bromosuccinimide (NBS) under radical initiation.

Esterification with benzoic acid derivatives under Mitsunobu or Steglich conditions to ensure retention of stereochemistry.

- Critical Factors : Solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and base selection (e.g., Na₂CO₃ vs. Cs₂CO₃) significantly impact yield and stereoselectivity .

Q. How can researchers confirm the stereochemical configuration and purity of the compound using spectroscopic techniques?

- Methodology :

- NMR Spectroscopy : Compare H and C NMR chemical shifts with computational predictions (e.g., DFT calculations). The coupling constants () between protons on the dioxolane ring can confirm cis vs. trans configurations .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry, as demonstrated for analogous dioxolane derivatives in Acta Crystallographica .

- Chromatography : Use HPLC with chiral stationary phases to resolve enantiomeric impurities.

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

- Methodology :

- Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, photolytic stability can be assessed via UV irradiation in ethanol/water mixtures, monitoring decomposition by LC-MS .

- Store in amber vials at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the ester group or bromine displacement.

Advanced Research Questions

Q. How does the electronic environment of the 2,4-dichlorophenyl group influence the reactivity of the bromomethyl moiety in nucleophilic substitution reactions?

- Methodology :

- Perform Hammett analysis to correlate substituent effects (σ values of Cl groups) with reaction rates in SN2 reactions. Use kinetic studies (e.g., monitoring by H NMR) with varying nucleophiles (e.g., NaN₃, KCN) .

- Computational modeling (e.g., Gaussian-09) can map electron density distributions and LUMO positions to predict reactive sites .

Q. What mechanistic pathways explain unexpected byproducts during the synthesis of this compound, such as ring-opening or halogen migration?

- Methodology :

- Isotopic Labeling : Use O-labeled dioxolane precursors to track oxygen involvement in ring-opening side reactions .

- Mass Spectrometry : High-resolution MS/MS identifies fragment ions indicative of rearrangements (e.g., bromine migration to the dichlorophenyl group).

- Kinetic Isotope Effects (KIE) : Compare to distinguish between concerted vs. stepwise mechanisms .

Q. How can this compound serve as a precursor for synthesizing heterocyclic systems (e.g., oxazoles or benzoxazepines) via photolytic or thermal pathways?

- Methodology :

- Photolysis : Irradiate the compound in acetonitrile with a UV lamp (254 nm) and trap intermediates with dienophiles (e.g., maleic anhydride) for characterization .

- Thermal Cyclization : Heat in toluene with Pd(OAc)₂ catalysis to form benzoxazepine derivatives, monitoring progress via FT-IR for carbonyl loss .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported spectral data (e.g., conflicting NMR shifts) for this compound?

- Methodology :

Cross-validate with independent synthetic batches.

Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and concentration-dependent aggregation.

Compare with computational NMR predictions (e.g., ACD/Labs or MestReNova) .

Q. What statistical approaches are recommended for optimizing reaction conditions when yield and selectivity are inversely correlated?

- Methodology :

- Use a Box-Behnken experimental design to model interactions between variables (temperature, solvent ratio, catalyst loading).

- Apply response surface methodology (RSM) to identify Pareto-optimal conditions balancing yield and enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.